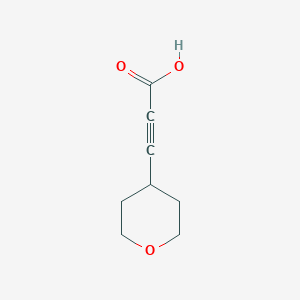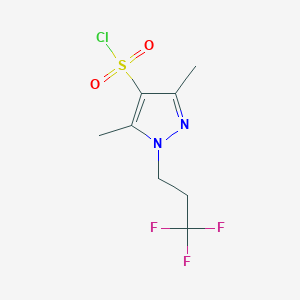
N-methyl-2-(trifluoromethyl)quinolin-4-amine
Overview
Description
N-methyl-2-(trifluoromethyl)quinolin-4-amine is a compound belonging to the quinoline family, characterized by the presence of a trifluoromethyl group at the 2-position and a methyl group at the nitrogen atom.
Mechanism of Action
Target of Action
Similar compounds have been found to target werner (wrn) helicase , a key enzyme involved in DNA repair and replication.
Mode of Action
It is suggested that similar compounds may inhibit the function of their target enzymes, thereby affecting cellular processes such as dna repair and replication .
Biochemical Pathways
N-methyl-2-(trifluoromethyl)quinolin-4-amine may affect the DNA damage response (DDR) pathway . This pathway is crucial for maintaining genomic integrity and restoring cell homeostasis when cells are subjected to DNA damage and replication stress . The major pathways involved in the repair of different types of DNA damage include base excision repair (BER), nucleotide excision repair (NER), and mismatch repair (MMR) .
Pharmacokinetics
The introduction of a trifluoromethyl moiety into compounds often enhances their pharmacokinetic and pharmacodynamic properties, especially their metabolic stability .
Result of Action
Similar compounds have been found to exhibit antiproliferative activity against various cancer cell lines . This suggests that this compound may also have potential anticancer effects.
Biochemical Analysis
Biochemical Properties
N-methyl-2-(trifluoromethyl)quinolin-4-amine plays a significant role in biochemical reactions, particularly in the inhibition of microtubule polymerization. This compound interacts with tubulin, a protein that is essential for the formation of microtubules. By binding to the colchicine binding site on tubulin, this compound disrupts the polymerization process, leading to the inhibition of microtubule formation. This interaction is crucial for its potential use as an antitumor agent, as it can prevent the proliferation of cancer cells by disrupting their cytoskeletal structure .
Cellular Effects
This compound has been shown to exert significant effects on various types of cells, including cancer cell lines such as PC3, K562, and HeLa. The compound induces cell cycle arrest at the G2/M phase, leading to apoptosis in a dose-dependent manner. This effect is mediated through the disruption of the tubulin network, which is essential for cell division and intracellular transport. Additionally, this compound influences cell signaling pathways and gene expression, further contributing to its antiproliferative activity .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the colchicine binding site on tubulin, thereby inhibiting microtubule polymerization. This binding interaction disrupts the dynamic equilibrium of microtubule assembly and disassembly, leading to the stabilization of tubulin dimers and the prevention of microtubule formation. The inhibition of microtubule polymerization results in cell cycle arrest and apoptosis, making this compound a potent antitumor agent .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under normal storage conditions, but its activity may degrade over extended periods. Long-term studies have shown that this compound can maintain its antiproliferative effects on cancer cells, although the extent of its activity may diminish with prolonged exposure. These temporal effects highlight the importance of optimizing storage and handling conditions to preserve the compound’s efficacy .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, the compound exhibits significant antiproliferative activity without causing severe toxicity. At higher doses, this compound may induce toxic effects, including hepatotoxicity and nephrotoxicity. These dosage-dependent effects underscore the need for careful dose optimization to achieve therapeutic efficacy while minimizing adverse effects .
Metabolic Pathways
This compound is involved in metabolic pathways that include its interaction with various enzymes and cofactors. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes. This metabolic process results in the formation of active metabolites that contribute to its antiproliferative activity. Additionally, this compound may affect metabolic flux and alter the levels of key metabolites, further influencing cellular function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound is taken up by cells via passive diffusion and active transport mechanisms, leading to its accumulation in the cytoplasm and nucleus. The distribution of this compound within tissues is influenced by its lipophilicity and affinity for cellular membranes .
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm and nucleus, where it exerts its biological effects. The compound’s localization is directed by targeting signals and post-translational modifications that facilitate its transport to specific compartments. In the cytoplasm, this compound interacts with tubulin, while in the nucleus, it may influence gene expression and cell cycle regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-2-(trifluoromethyl)quinolin-4-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-(trifluoromethyl)quinoline.
Industrial Production Methods: Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: N-methyl-2-(trifluoromethyl)quinolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
N-methyl-2-(trifluoromethyl)quinolin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the development of new materials with unique properties.
Comparison with Similar Compounds
N-aryl-2-trifluoromethyl-quinazoline-4-amine: Similar in structure but with a quinazoline ring instead of quinoline.
4-trifluoromethyl-2-anilinoquinoline: Another related compound with an anilino group at the 2-position.
Uniqueness: N-methyl-2-(trifluoromethyl)quinolin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a microtubule-targeted agent sets it apart from other similar compounds .
Properties
IUPAC Name |
N-methyl-2-(trifluoromethyl)quinolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2/c1-15-9-6-10(11(12,13)14)16-8-5-3-2-4-7(8)9/h2-6H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHDVBUOOPYSGST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=NC2=CC=CC=C21)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


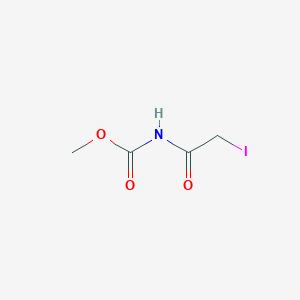
![4-Methyl-1,4-diazaspiro[5.5]undecane](/img/structure/B1427442.png)

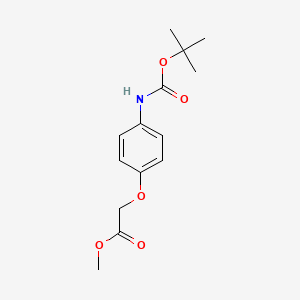
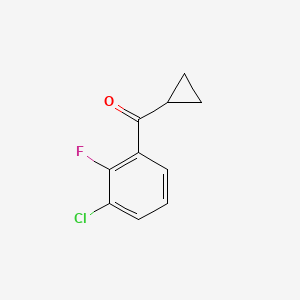
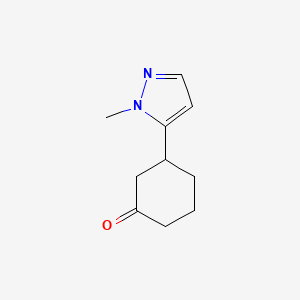
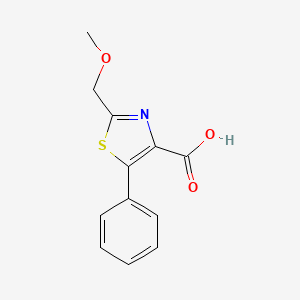
![1-(4-methylphenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B1427453.png)
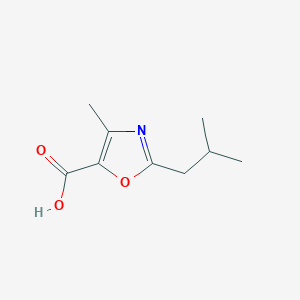


![3-[(3,4-Difluorophenyl)methyl]pyrrolidine](/img/structure/B1427459.png)
